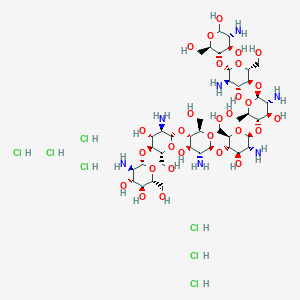
Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate
Descripción general
Descripción
Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate (EDABA) is an organic compound with a wide range of applications in scientific research. It is an amide with a unique structure that can be used to synthesize a variety of other compounds. EDABA has been studied in a number of areas, including its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. In
Aplicaciones Científicas De Investigación
Process Intensification in Ethyl Acetate Production
Ethyl acetate, a solvent with a wide range of applications from paints to fragrances, undergoes various process intensification techniques for efficient production. The review by Patil and Gnanasundaram (2020) highlights the advantages of these techniques over traditional methods, focusing on reactive distillation among others for overcoming chemical equilibrium limitations and ensuring economic efficiency through reduced energy consumption and capital investment (Patil & Gnanasundaram, 2020).
Toxicological Assessment of Industrial Chemicals
Ionic liquids like 1-ethyl-3-methylimidazolium acetate are gaining traction for industrial use due to their ability to dissolve biopolymers. Ostadjoo et al. (2018) emphasize the urgency of comprehensive toxicity assessment for such chemicals before large-scale application. Despite being considered relatively safe, the unique properties of these ionic liquids necessitate a detailed understanding of their human health and ecological impacts (Ostadjoo et al., 2018).
Enhancing Removable Prosthodontics with Adhesive Techniques
The adhesive technique in removable prosthodontics offers significant benefits. Shimizu and Takahashi (2012) delve into denture-base surface treatments, highlighting the effectiveness of organic solvents like ethyl acetate in improving the bond strength between denture base resin and repair resin. They discuss optimal treatment durations and the superiority of certain solvents over others, underscoring the importance of bonding in the longevity of removable prostheses (Shimizu & Takahashi, 2012).
Exploration of Ethyl Acetate in Hydrogen Carrier Cycles
Ethyl acetate's potential as part of a Liquid Organic Hydrogen Carrier (LOHC) cycle is examined by Santacesaria et al. (2023). They discuss the entire LOHC cycle, from the most suitable catalysts to the scaling up from lab to industrial plant. This comprehensive review encapsulates the techno-economic aspects and the future prospects of using bioethanol and ethyl acetate in LOHC processes, considering their environmental and human safety benefits (Santacesaria et al., 2023).
Mecanismo De Acción
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is predicted to inhibit CYP1A2 and CYP2C19, enzymes involved in drug metabolism .
Result of Action
The molecular and cellular effects of Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate’s action are currently unknown . More research is needed to understand the biological effects of this compound.
Action Environment
The action of Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate may be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate is related to the synthesis and preparation of Anagrelide , a phosphodiesterase inhibitor with antiplatelet activity . This suggests that it may interact with enzymes such as phosphodiesterases and proteins involved in platelet function .
Cellular Effects
Given its role in the synthesis of Anagrelide , it may influence cell function by modulating platelet activity and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Propiedades
IUPAC Name |
ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13/h3-4,15H,2,5-6,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKCDDOGWWCMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220681 | |
| Record name | Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70406-92-7 | |
| Record name | Anagrelide related compound A [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070406927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-(6-AMINO-2,3-DICHLOROBENZYLAMINO)ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5395VIK2H2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid](/img/structure/B3029500.png)
![Hydrazinium(1+), (OC-6-21)-[[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]cobaltate(2-) (2:1)](/img/structure/B3029501.png)



